molecular formula C19H20N2O7S2 B12106777 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

Cat. No.: B12106777
M. Wt: 452.5 g/mol
InChI Key: YKOHVJYVUXMVQJ-UHFFFAOYSA-N
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Description

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[99201,1303,1104,9014,19]docos-6-ene-2,8,12,18-tetrone is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone typically involves multi-step organic reactions. Key steps include:

    Formation of the Core Structure: The initial step involves constructing the hexacyclic core through a series of cyclization reactions. This may involve Diels-Alder reactions, Michael additions, or other cycloaddition reactions.

    Functional Group Introduction: Subsequent steps introduce the hydroxyl, methoxy, and dithia groups. This can be achieved through selective oxidation, methylation, and thiolation reactions.

    Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Automation and Control: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.

    Substitution: The methoxy and dithia groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted thiols.

Scientific Research Applications

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5,15-Dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone: Lacks the methoxy group, affecting its reactivity and applications.

    16-Methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone: Lacks the hydroxyl groups, altering its chemical properties.

Uniqueness

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is unique due to its combination of functional groups and hexacyclic structure, which confer distinct chemical reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry.

Biological Activity

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's intricate structure features multiple functional groups and a unique bicyclic framework that may contribute to its biological activity. Understanding its chemical properties is essential for elucidating its mechanism of action.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Research suggests that it may have cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : There are indications of potential neuroprotective activities that warrant further exploration.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against a range of bacteria and fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Candida albicans1864 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Potential

The anticancer effects of the compound have been evaluated in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The data indicates a promising cytotoxic profile against these cancer cell lines, suggesting that the compound may interfere with cellular proliferation and induce apoptosis.

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of this compound in models of neurodegeneration:

  • Mechanism of Action : It appears to reduce oxidative stress and inflammation in neuronal cells.
  • Case Study : In a study involving an Alzheimer's disease model in rodents, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Properties

Molecular Formula

C19H20N2O7S2

Molecular Weight

452.5 g/mol

IUPAC Name

5,15-dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

InChI

InChI=1S/C19H20N2O7S2/c1-28-12-4-11(24)8-6-19-16(26)20-13-7(9(22)2-3-10(13)23)5-18(20,29-30-19)17(27)21(19)14(8)15(12)25/h2-3,7-8,10,12-15,23,25H,4-6H2,1H3

InChI Key

YKOHVJYVUXMVQJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)C=CC6O

Origin of Product

United States

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